

Application Notes: Trigochinin C MET Kinase Activity Assay

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Compound of Interest

Compound Name: *Trigochinin C*

Cat. No.: B15591638

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Introduction

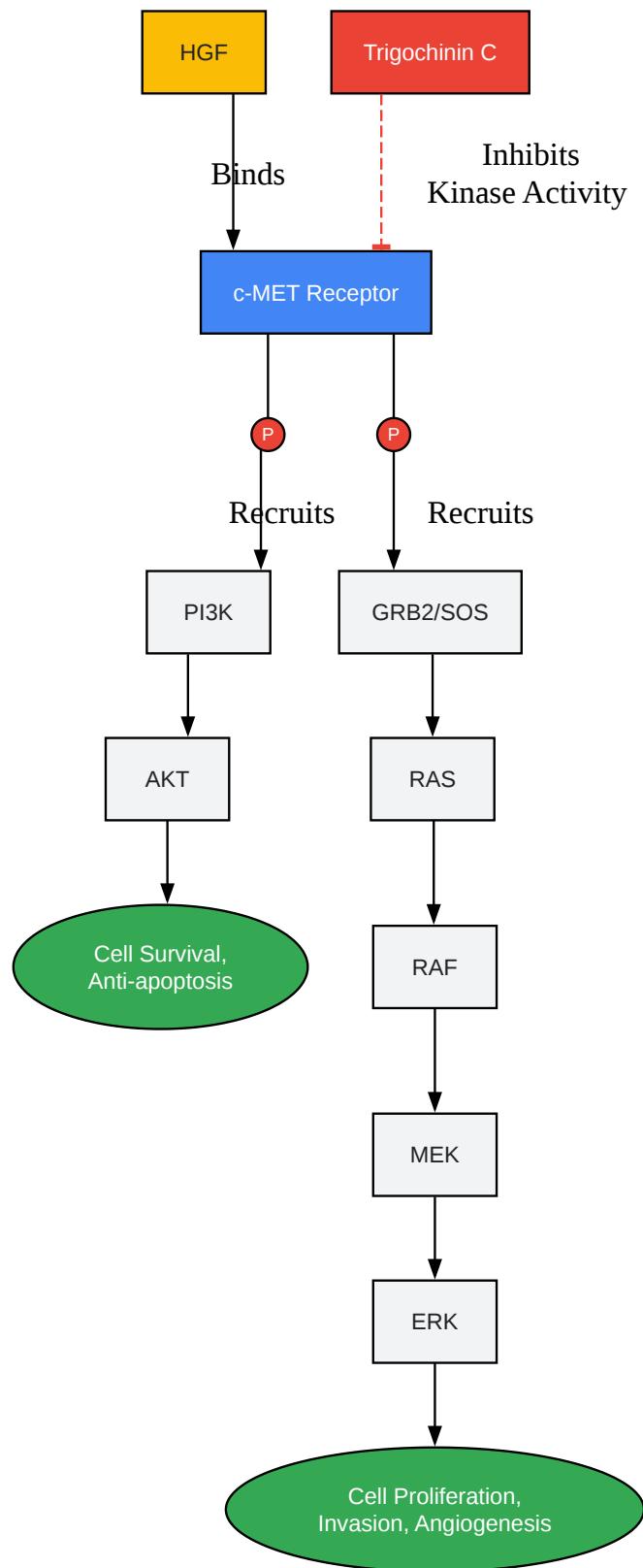
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key regulators of a wide range of cellular processes, including cell proliferation, motility, migration, and invasion.^[1] Aberrant activation of the HGF/c-MET signaling pathway, through mechanisms such as protein overexpression, gene mutation, or amplification, is strongly associated with the development and progression of various human cancers.^[2] This makes the c-MET kinase a prime target for the development of novel cancer therapeutics.^[3]

Trigochinin C, a daphnane-type diterpene isolated from *Trigonostemon chinensis*, has been identified as a potent inhibitor of MET tyrosine kinase activity.^{[4][5]} This document provides a detailed protocol for determining the *in vitro* potency of **Trigochinin C** against recombinant MET kinase using a luminescence-based assay.

MET Signaling Pathway

Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation of several tyrosine residues within its kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades. Key pathways activated by c-MET include the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.^{[2][3]} **Trigochinin C** exerts its inhibitory

effect by targeting the kinase activity of c-MET, thereby blocking these downstream oncogenic signals.



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Caption: The c-MET signaling pathway and the inhibitory action of **Trigochinin C**.

Quantitative Data Summary

The inhibitory potency of **Trigochinin C** and a known MET inhibitor, SU11274 (used as a positive control), are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound	Target	IC50	Reference
Trigochinin C	MET Kinase	1.95 μ M	[5]
SU11274	MET Kinase	10.0 nM	[1]

Experimental Protocol: MET Kinase Activity Assay (ADP-Glo™ Format)

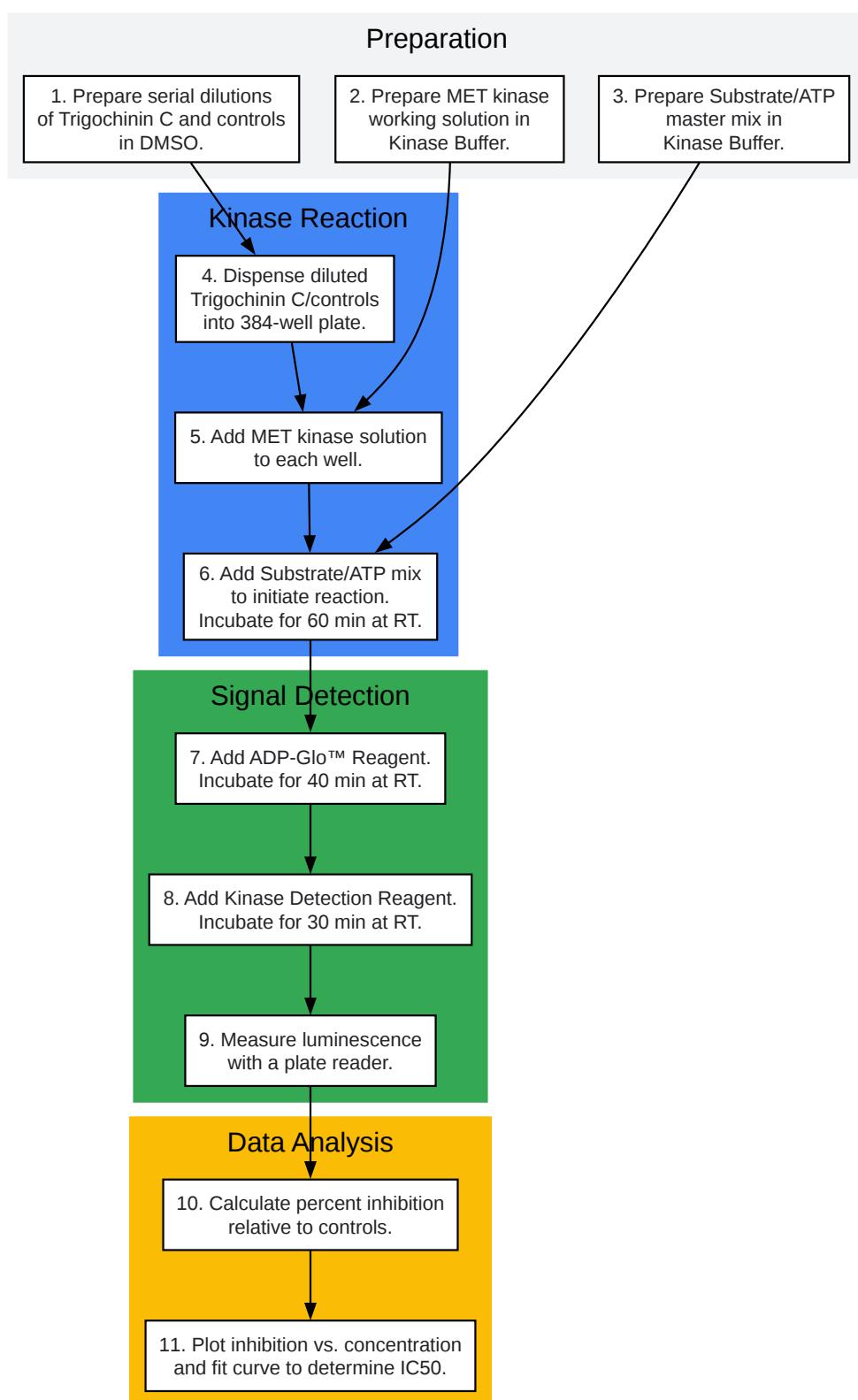
This protocol describes a method for determining the IC50 value of **Trigochinin C** for the MET kinase in a 384-well plate format, which is suitable for high-throughput screening. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[4] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[4]

Materials and Reagents

- Recombinant human c-MET kinase (catalytic domain)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- **Trigochinin C**
- SU11274 (positive control)

- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- DMSO
- 384-well white, low-volume assay plates
- Multichannel pipette or automated liquid handler
- Plate reader capable of luminescence detection

Experimental Workflow

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Caption: Workflow for the **Trigochinin C** MET Kinase Activity Assay.

Procedure

- Compound Preparation:
 - Prepare a stock solution of **Trigochinin C** and SU11274 in 100% DMSO.
 - Perform serial dilutions of the stock solutions to generate a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
- Kinase Reaction Setup (in a 384-well plate):
 - Add 1 µL of diluted **Trigochinin C**, SU11274, or DMSO (for vehicle control) to the appropriate wells.
 - Add 2 µL of MET kinase working solution to each well.
 - To initiate the reaction, add 2 µL of a master mix containing the substrate (Poly(Glu, Tyr)) and ATP.
 - The final reaction volume is 5 µL.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.
 - Incubate at room temperature for 30 minutes.
 - Measure the luminescence signal using a plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - The "high" control (0% inhibition) wells contain DMSO instead of an inhibitor.
 - The "low" control (100% inhibition) wells should contain a known potent inhibitor at a high concentration or no enzyme.
 - Calculate the percent inhibition for each concentration of **Trigochinin C** using the following formula:
- Determine IC50 Value:
 - Plot the percent inhibition against the logarithm of the **Trigochinin C** concentration.
 - Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of **Trigochinin C**'s inhibitory activity against MET kinase. The described luminescence-based assay is a robust and high-throughput method suitable for compound screening and characterization in a drug discovery setting. The data presented confirms that **Trigochinin C** is an inhibitor of MET kinase, warranting further investigation into its therapeutic potential.

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